Ioxynil octanoate

Catalog No.
S585767
CAS No.
3861-47-0
M.F
C15H17I2NO2
M. Wt
497.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ioxynil octanoate

CAS Number

3861-47-0

Product Name

Ioxynil octanoate

IUPAC Name

(4-cyano-2,6-diiodophenyl) octanoate

Molecular Formula

C15H17I2NO2

Molecular Weight

497.11 g/mol

InChI

InChI=1S/C15H17I2NO2/c1-2-3-4-5-6-7-14(19)20-15-12(16)8-11(10-18)9-13(15)17/h8-9H,2-7H2,1H3

InChI Key

QBEXFUOWUYCXNI-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)OC1=C(C=C(C=C1I)C#N)I

Synonyms

4-Cyano-2,6-di-iodophenyl octanoate

Canonical SMILES

CCCCCCCC(=O)OC1=C(C=C(C=C1I)C#N)I

Ioxynil octanoate is a chemical compound classified as a herbicide, primarily used for the control of broadleaf weeds in various crops. Its chemical formula is C₁₅H₁₇I₂NO₂, and it consists of an ioxynil moiety esterified with octanoic acid. This compound appears as a yellow to brown liquid with an aromatic odor and is characterized by its high lipophilicity, indicated by a log partition coefficient of 6.0, which suggests significant potential for bioaccumulation in organisms .

Ioxynil octanoate itself is not known to have a specific biological mechanism of action. Its primary use is as a reference standard in analytical methods for detecting ioxynil, a herbicide with a distinct mode of action [].

  • Ioxynil, the parent compound, is classified as a moderate-to-low toxicity herbicide. Ioxynil octanoate might share some similar properties.
  • The presence of iodine suggests potential skin and eye irritation.
  • Standard laboratory safety practices for handling organic compounds should be followed when working with ioxynil octanoate.
Typical of herbicides. It is stable under normal conditions but can decompose upon exposure to strong oxidizing agents and bases. The compound is also sensitive to hydrolysis, leading to the release of ioxynil and octanoic acid. Furthermore, microbial degradation pathways have been identified, where indigenous microorganisms can metabolize ioxynil octanoate into less harmful substances .

Ioxynil octanoate exhibits significant biological activity as a herbicide. It acts by inhibiting photosynthesis in target plants, disrupting their growth and development. Toxicological studies indicate that it has acute toxicity when ingested or absorbed through the skin, with an oral LD₅₀ value of approximately 390 mg/kg in rats. Additionally, it poses risks such as skin sensitization and serious eye irritation . Its biological impact extends beyond target species, as it can affect non-target organisms through environmental exposure.

The synthesis of ioxynil octanoate typically involves the esterification of ioxynil with octanoic acid. This process can be facilitated by various catalytic methods, including the use of acid catalysts to promote the reaction between the carboxylic acid and the hydroxyl group of ioxynil. The reaction conditions are usually optimized to maximize yield while minimizing by-products .

Ioxynil octanoate is primarily utilized in agriculture as a selective herbicide for controlling broadleaf weeds in crops such as cereals and pastures. Its effectiveness against a wide range of weed species makes it a valuable tool for farmers seeking to manage weed populations without harming cereal crops . Additionally, its high lipophilicity allows for effective penetration into plant tissues.

Research indicates that ioxynil octanoate can interact with various biological systems. For instance, studies have shown that it disrupts thyroid hormone binding in fish, indicating potential endocrine-disrupting effects . Furthermore, its degradation products have been shown to possess varying degrees of toxicity, raising concerns about its environmental persistence and impact on aquatic ecosystems.

Ioxynil octanoate belongs to a class of nitrile herbicides that includes several other compounds. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaMechanism of ActionToxicity Level
IoxynilC₇H₃I₂NOInhibits photosynthesisModerate
BromoxynilC₇H₃Br₂NOInhibits photosynthesisModerate
FlumioxazinC₁₄H₁₃ClF₂N₂OInhibits protoporphyrin IX synthesisLow
ClopyralidC₁₃H₁₂ClN₃O₂Disrupts plant growth hormonesModerate
TriclopyrC₁₄H₁₃ClN₂O₄Disrupts plant growth hormonesHigh

Ioxynil octanoate is unique due to its iodine content and specific mode of action targeting photosynthesis, distinguishing it from other nitrile herbicides like bromoxynil and flumioxazin. Its high lipophilicity also sets it apart in terms of environmental behavior and bioavailability .

XLogP3

5.7

Melting Point

59.5 °C

UNII

75K1F1JBKR

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361d ***: Suspected of damaging the unborn child [Warning Reproductive toxicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

3861-47-0

Wikipedia

Ioxynil octanoate

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)

Dates

Modify: 2023-08-15

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